molecular formula C6H4ClN3O3S B2944904 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 346593-12-2

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B2944904
CAS No.: 346593-12-2
M. Wt: 233.63
InChI Key: CISBGIGRMNIDSW-UHFFFAOYSA-N
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Description

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide, commonly abbreviated as DAABD-Cl (CAS: 664985-43-7), is a heterocyclic compound with the molecular formula C₁₀H₁₃ClN₄O₃S and a molecular weight of 304.76 g/mol . Structurally, it consists of a benzoxadiazole core substituted with a chlorine atom at position 7 and a sulfonamide group at position 4, further functionalized with a dimethylaminoethyl chain.

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISBGIGRMNIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 7-chloro-2,1,3-benzoxadiazole with sulfonamide derivatives. One common method includes the chlorination of 2,1,3-benzoxadiazole followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and sulfonating agents like sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound with diverse applications in scientific research, including roles in pharmaceutical development, biochemical research, and diagnostic applications . It is also utilized in material science and environmental monitoring .

Pharmaceutical Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents . Additionally, sulfonamides bearing a benzoxadiazole component have been identified as HIF (Hypoxia-Inducible Factor) inhibitors for non-small cell lung cancer therapy .

Biochemical Research
The compound is used in studies related to enzyme inhibition, aiding researchers in understanding the mechanisms of action of specific enzymes and their roles in disease processes .

Diagnostic Applications
this compound can be employed in the formulation of diagnostic reagents, particularly in assays that detect specific biological markers .

Material Science
It finds use in the development of specialized materials, such as coatings and polymers, that require specific chemical properties for enhanced performance .

Mechanism of Action

The mechanism of action of 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the formation of fluorescent derivatives. This property is exploited in proteomics studies to label and detect proteins. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Benzoxadiazole Derivatives

Structural and Functional Differences

A comparative analysis of DAABD-Cl and related benzoxadiazole compounds is summarized in Table 1 .

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reactivity Profile Stability
DAABD-Cl C₁₀H₁₃ClN₄O₃S 304.76 7-Cl, 4-sulfonamide (dimethylaminoethyl) Thiol detection in HPLC Selective for -SH groups Light-sensitive; store at -20°C
NBD-Cl C₆H₂ClN₃O₃ 199.55 7-Cl, 4-nitro Derivatization of amines/amino acids Reacts with amines, thiols Stable at RT; hydrolyzes in alkali
NBD-F C₆H₂FN₃O₃ 183.10 7-F, 4-nitro Amine/amino acid analysis via HPLC Faster reaction kinetics than NBD-Cl Light-stable; hydrolyzes in water
ABD-F C₆H₃FN₂O₃S 218.16 7-F, 4-sulfamoyl Thiol quantification Thiol-specific Stable in acidic conditions
SBD-F C₆H₄FN₂O₃S⁻·NH₄⁺ 256.24 7-F, 4-sulfonate Thiol detection in biological fluids Water-soluble; reacts with -SH Stable in aqueous solutions
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole C₆H₂Cl₂N₂O₃S 253.06 7-Cl, 4-chlorosulfonyl Precursor for sulfonamide synthesis Reactive toward amines/thiols Light-sensitive; hygroscopic

Table 1 : Comparative analysis of DAABD-Cl and structurally related benzoxadiazole derivatives.

Reactivity and Selectivity

  • DAABD-Cl exhibits high selectivity for thiol groups due to its sulfonamide-linked dimethylaminoethyl chain, which enhances water solubility and reaction efficiency at neutral pH .
  • NBD-Cl and NBD-F primarily target primary and secondary amines , with NBD-F reacting faster due to fluorine’s electron-withdrawing effect .
  • ABD-F and SBD-F are optimized for thiol detection but differ in solubility: SBD-F’s sulfonate group improves aqueous compatibility, whereas ABD-F requires organic solvents .

Analytical Performance

  • Sensitivity : DAABD-Cl achieves detection limits of 0.1–1.0 nM for thiols in HPLC, outperforming SBD-F (1–10 nM) due to its stronger fluorescence quantum yield .
  • Stability : NBD derivatives are stable at room temperature but degrade under alkaline conditions, whereas DAABD-Cl requires stringent light protection .

Industrial and Pharmaceutical Relevance

  • DAABD-Cl is critical in neurochemical research, enabling quantification of thiols in Caenorhabditis elegans .
  • 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole serves as a key intermediate for synthesizing sulfonamide-based drugs and fluorescent probes .
  • Indoxacarb , a structurally complex benzoxadiazole insecticide, highlights the versatility of this core in agrochemicals but differs functionally from analytical reagents like DAABD-Cl .

Biological Activity

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Interaction : It forms covalent bonds with thiol groups in proteins, leading to the formation of fluorescent derivatives. This property is utilized in proteomics for protein labeling and detection.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including glutathione S-transferases (GSTs), which play a crucial role in detoxification processes in cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzoxadiazole can effectively target both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has shown promising anticancer activity across various cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the inhibition of key survival pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.59
HCT-116 (Colon Cancer)6.10
A549 (Lung Cancer)4.10

These results indicate that the compound may act as a potential therapeutic agent for treating different types of cancers .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in human cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 and HCT-116 cells, suggesting its potential as an anticancer drug.

Case Study 2: Enzyme Inhibition

Research on the interaction of this compound with human GSTs showed that it could inhibit enzyme activity at submicromolar concentrations. This inhibition was linked to the compound's ability to disrupt the JNK-GSTP1 complex, leading to apoptosis in tumor cells .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide?

  • Methodological Answer : A common synthetic approach involves nucleophilic substitution or coupling reactions. For example, a benzoxadiazole derivative was synthesized by refluxing 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with a primary amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction mixture is typically purified via filtration and recrystallization from ethanol .
  • Key Conditions :
ReagentSolventTemperatureTimePurification
Ethyl bromoacetate, K₂CO₃DMFReflux (~100°C)9 hoursEthanol recrystallization

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How is this compound utilized in detecting biomolecules?

  • Methodological Answer : The benzoxadiazole core is reactive toward thiols and amines. For instance, 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-chloride) reacts with amino acids or sulfonamides under alkaline conditions, forming fluorescent adducts detectable via HPLC with fluorescence detection (λexem = 380/515 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer : Yield optimization requires systematic testing of variables:
  • Solvent : DMF vs. acetonitrile (polar aprotic solvents enhance nucleophilicity).
  • Catalyst : FeCl₃ or AlCl₃ may accelerate sulfonylation .
  • Temperature : Controlled reflux (80–120°C) minimizes side reactions.
  • Work-Up : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. How do conflicting reports on reaction conditions (e.g., solvent choice) impact reproducibility?

  • Methodological Answer : Discrepancies arise from solvent polarity and base strength. For example, DMF (high polarity) may favor faster kinetics compared to THF. Researchers should:
  • Compare reaction progress via thin-layer chromatography (TLC).
  • Validate intermediates using in-situ IR or NMR .
  • Case Study : A 20% yield increase was observed when switching from THF to DMF in sulfonamide formation .

Q. What strategies enable the use of this compound in fluorescent probe design?

  • Methodological Answer : The sulfonamide group can be functionalized with fluorophores. For instance, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) derivatives are synthesized by replacing the chloride with a fluorescent tag via nucleophilic aromatic substitution. Applications include thiol quantification in plasma with a limit of detection (LOD) of 0.1 µM .

Q. How are intermediates analyzed during multi-step synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica plates and UV visualization.
  • HPLC-MS : Identify intermediates via retention time and mass-to-charge ratio (e.g., m/z 273 for the sulfonamide intermediate) .
  • In-situ IR : Track functional group transformations (e.g., loss of -Cl at 750 cm⁻¹) .

Q. What modifications to the benzoxadiazole core enhance bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Nitro or fluoro substituents at the 4-position increase electrophilicity for nucleophilic attacks.
  • Sulfonamide Derivatives : N-substitution with morpholine or pyrimidine enhances solubility and target affinity (e.g., IC₅₀ values < 1 µM in kinase assays) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 96–99°C vs. 102–105°C)?

  • Methodological Answer : Variations stem from purity levels and crystallization solvents. Ethanol recrystallization yields purer crystals (mp ~102°C), while crude products may show lower melting points. Always report solvent and heating rate (e.g., 2°C/min) .

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